5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine
Overview
Description
5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine, also known as 5-CETA, is a synthetic compound used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-fungal agent, as well as for its ability to act as a chelating agent and to inhibit certain enzymes.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core, including compounds like 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine, has been studied for its potential in pharmacology, particularly for antiproliferative and antimicrobial properties. Schiff bases derived from similar 1,3,4-thiadiazole compounds have demonstrated DNA protective ability and strong antimicrobial activity against certain bacteria. Additionally, certain derivatives have shown cytotoxicity against cancer cell lines, indicating potential use in chemotherapy (Gür et al., 2020).
Synthesis and Computational Studies
Studies have also focused on the efficient synthesis of 1,3,4-thiadiazole derivatives, including the use of ultrasound-assisted methods. Computational analysis via density functional theory (DFT) calculations has been used to investigate these compounds, enhancing understanding of their chemical properties (Erdogan, 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds like this compound have been characterized using spectroscopic techniques and X-ray diffraction. Such studies provide insights into the electronic properties and potential applications of these compounds in fields like nonlinear optics (NLO) materials (Kerru et al., 2019).
Insecticidal Activity
Some derivatives of 1,3,4-thiadiazole have been evaluated for their insecticidal activity, showing promising results against pests like the cotton leaf worm. This suggests potential applications in agricultural pest management (Ismail et al., 2021).
Biological Activity and DNA Interactions
Studies have also focused on the biological activity of 1,3,4-thiadiazole derivatives, including their interactions with DNA. This research is significant for the development of therapeutic drugs and understanding the molecular mechanisms of these compounds (Kumar et al., 2013).
Antiviral Activity
1,3,4-Thiadiazole derivatives have been synthesized and tested for antiviral activity, with some compounds showing effectiveness against viruses like the tobacco mosaic virus. This indicates potential use in antiviral drug development (Chen et al., 2010).
Mechanism of Action
Target of Action
It is known that alkylating agents, a group to which this compound likely belongs, are capable of covalently modifying a variety of intracellular targets .
Mode of Action
5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine, as an alkylating agent, likely interacts with its targets by transferring an alkyl group to them . This can result in the formation of covalent bonds with DNA, RNA, and proteins, leading to changes in their structure and function .
Biochemical Pathways
Alkylating agents are known to cause dna damage, which can lead to the activation of various dna repair pathways .
Pharmacokinetics
A study on a similar compound, 5-(2-chloroethyl)-2’-deoxyuridine (cedu), showed that it undergoes enzymatic splitting and metabolic elimination . The clearance of such compounds can be influenced by factors like body surface area .
Result of Action
Alkylating agents are known to cause dna damage, which can lead to cell death or inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment can affect the degradation of similar compounds . .
properties
IUPAC Name |
5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWQRDVHNRICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147397-31-7 | |
Record name | 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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